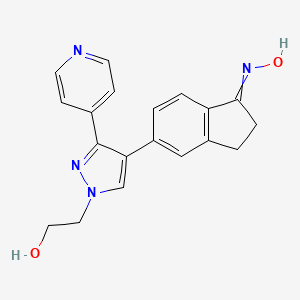

GDC-0879

Description

Overview of RAF Kinase Inhibition in Biomedical Research

RAF kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, which plays a fundamental role in regulating diverse cellular processes including proliferation, differentiation, and survival. nih.govnih.gov Dysregulation of this pathway, often driven by mutations in the BRAF gene or alterations in upstream regulators such as RAS and receptor tyrosine kinases, is a significant contributor to the development and progression of various cancers. nih.govnih.gov The BRAFV600E mutation, in particular, is the most prevalent oncogenic protein kinase mutation known and is found in a variety of malignancies, with the highest incidence in melanoma. nih.govpnas.org Consequently, targeting RAF kinases has emerged as a key therapeutic strategy in oncology. nih.govnih.gov

Targeted therapies aimed at inhibiting RAF kinases have demonstrated substantial success, particularly in melanomas harboring the BRAFV600E mutation. nih.gov Inhibitors like vemurafenib (B611658) and dabrafenib (B601069) have shown notable efficacy in this context, leading to improved patient outcomes. nih.gov While these inhibitors have also demonstrated clinical benefits in other cancers, such as thyroid and colorectal carcinoma, the extent of their efficacy can be more limited. nih.gov Despite the successes, a significant challenge in RAF-targeted therapy is the development of therapeutic resistance, which can arise through mechanisms including RAF dimerization, feedback reactivation of the MAPK pathway, and paradoxical activation of ERK signaling in cells with wild-type RAF or certain RAS mutations. nih.govbiocrick.combiorxiv.org This resistance can lead to diminished efficacy and disease progression. nih.gov Current research efforts are focused on developing novel strategies to overcome resistance, including combination therapies targeting multiple pathway components and the development of next-generation RAF inhibitors designed to address these resistance mechanisms and enhance therapeutic specificity. nih.govcancer.gov

Preclinical Development Status of GDC-0879 as an Investigational Compound

This compound is an investigational small molecule that has been characterized as a potent and selective inhibitor of B-Raf, particularly the oncogenic BRAFV600E mutation. apexbt.comtocris.comcaymanchem.com Preclinical studies have explored its biochemical and cellular activity, as well as its effects in in vivo models. This compound functions as an ATP-competitive inhibitor of BRAF. chemicalprobes.org

In vitro studies have shown that this compound potently inhibits purified B-RafV600E enzyme with an IC50 of 0.13 nM. apexbt.comtocris.comcaymanchem.com It also effectively inhibits cellular pERK levels, a downstream marker of MAPK pathway activity, with an IC50 of 63 nM in the MALME-3M cell line. apexbt.comtocris.comcaymanchem.com this compound has demonstrated comparable potency in inhibiting pMEK1 in BRAFV600E mutant cell lines such as A375 melanoma and Colo205 colorectal carcinoma cells, with IC50 values of 59 nM and 29 nM, respectively. apexbt.comselleckchem.comselleckchem.commedchemexpress.com While primarily targeting B-Raf, this compound has also shown activity against c-Raf. apexbt.comtocris.comselleckchem.com Screening against a panel of 140 kinases at a concentration of 1 μM indicated that this compound exhibited >90% inhibitory activity against RAF kinases and >50% inhibitory activity against CSNK1D, demonstrating a degree of selectivity for the RAF family. caymanchem.comchemicalprobes.orgcellagentech.com

Preclinical in vivo studies in mice bearing BRAFV600E tumors, both cell line-derived and patient-derived xenografts, have shown that this compound treatment leads to stronger and more sustained pharmacodynamic inhibition of the MAPK pathway (>90% for 8 hours) and improved survival compared to tumors with KRAS mutations. biocrick.comapexbt.comselleckchem.comselleckchem.com this compound inhibited tumor growth in A375 xenograft models in a dose-dependent manner and inhibited the phosphorylation of MEK1 in these xenografts with an IC50 value of 3.06 μM. apexbt.com The efficacy of this compound in BRAFV600E melanoma cells could be significantly influenced by the modulation of PI3K pathway activity. biocrick.comapexbt.comselleckchem.comselleckchem.com

It is important to note the cell context-dependent activity of this compound. While it effectively inhibits the MAPK pathway and decreases tumor growth in BRAFV600E tumors, studies have shown that in KRAS mutant and RAS/RAF wild-type tumors, RAF inhibitors like this compound can paradoxically activate the RAF-MEK-ERK pathway in a RAS-dependent manner, potentially enhancing tumor growth in some models. biocrick.combiorxiv.org This paradoxical activation in wild-type cells is considered a class effect of RAF inhibitors and is linked to inhibitor binding inducing dimerization and activation of wild-type RAF isoforms. biocrick.comasco.org

Recent research has also explored the potential of this compound beyond its initial focus on cancer. A study identified this compound as a compound that protects kidney podocytes from death, suggesting a potential for repurposing in the treatment of progressive kidney diseases. nih.govbroadinstitute.org This protective effect in podocytes appears to be mediated through the paradoxical activation of the MEK/ERK pathway, highlighting a pro-survival effect in non-proliferating, post-mitotic cells, in contrast to its inhibitory effect in proliferating cancer cells. nih.gov

The preclinical data for this compound highlight its potent inhibitory activity against BRAFV600E and its efficacy in relevant preclinical models. However, its context-dependent activity and potential for paradoxical activation in certain cell types are important considerations in its development and potential therapeutic applications. This compound is currently in the preclinical development stage, and no clinical trial data are publicly available. biocrick.comapexbt.com

Here are some examples of preclinical findings for this compound:

Table 1: In Vitro Inhibition Data for this compound

| Target/Cell Line | Assay | IC50 / EC50 | Value | Reference |

| Purified B-RafV600E | Enzyme Inhibition | IC50 | 0.13 nM | apexbt.comtocris.comcaymanchem.com |

| MALME-3M cells | Cellular pERK inhibition | IC50 | 63 nM | apexbt.comtocris.comcaymanchem.com |

| A375 cells (BRAFV600E) | Cellular pMEK1 inhibition | IC50 | 59 nM | apexbt.comselleckchem.comselleckchem.commedchemexpress.com |

| Colo205 cells (BRAFV600E) | Cellular pMEK1 inhibition | IC50 | 29 nM | apexbt.comselleckchem.comselleckchem.commedchemexpress.com |

| MALME-3M cells | Cellular Viability | EC50 | 0.75 μM | apexbt.comselleckchem.comselleckchem.com |

| A375 xenografts (mice) | MEK1 phosphorylation | IC50 | 3.06 μM | apexbt.com |

Note: This table is intended to represent data discussed in the text and should be presented as an interactive data table in the final article.

Strategic Importance of Drug Repurposing in Modern Therapeutic Discovery

Drug repurposing, also known as drug repositioning, reprofiling, or retasking, is a strategic approach in pharmaceutical development that involves identifying new therapeutic uses for existing drugs or compounds that have already been investigated. drugpatentwatch.comresearchgate.netijpsjournal.com This strategy holds significant importance in modern therapeutic discovery due to its potential to offer a more efficient, cost-effective, and less risky pathway compared to the traditional de novo drug discovery process. drugpatentwatch.comresearchgate.netijpsjournal.comfrontiersin.org

One of the key advantages of drug repurposing is the ability to leverage the extensive existing knowledge base surrounding these compounds. drugpatentwatch.comresearchgate.net This includes established information on their safety profiles, pharmacokinetic properties, and manufacturing processes, which significantly de-risks the early stages of development. drugpatentwatch.comresearchgate.netijpsjournal.comfrontiersin.org By utilizing compounds that have already undergone safety testing in humans, researchers can potentially accelerate the development timeline and reduce the substantial costs associated with bringing a new drug to market through conventional methods. drugpatentwatch.comresearchgate.netijpsjournal.comfrontiersin.orgazolifesciences.com The traditional drug discovery process is often characterized by lengthy timelines, high costs, and a low success rate, with only a small percentage of compounds successfully navigating from initial selection to market approval. frontiersin.orgazolifesciences.com Drug repurposing offers a valuable alternative or complement to this resource-intensive process. researchgate.netfrontiersin.org

The strategic value of drug repurposing has become particularly evident in situations demanding urgent therapeutic solutions, such as during health crises like the COVID-19 pandemic, where existing drugs were rapidly investigated for potential new uses. drugpatentwatch.comijpsjournal.com Furthermore, this approach is exceptionally relevant for addressing rare and neglected diseases, where the conventional drug development model may not be financially viable due to smaller patient populations. drugpatentwatch.comresearchgate.netijpsjournal.com By utilizing existing knowledge and resources, drug repurposing presents a promising avenue for identifying and providing much-needed treatments for these challenging conditions. researchgate.netijpsjournal.com While challenges such as intellectual property limitations and the need for additional clinical trials for the new indication exist, the synergistic interplay between repurposing and traditional drug discovery underscores its critical role in the modern pharmaceutical landscape. frontiersin.org The identification of this compound's potential protective effects in kidney podocytes, beyond its initial development as a cancer therapy, exemplifies how repurposing efforts can uncover new therapeutic possibilities for existing compounds. nih.govbroadinstitute.org

Structure

3D Structure

Properties

Molecular Formula |

C19H18N4O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol |

InChI |

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2 |

InChI Key |

DEZZLWQELQORIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

Origin of Product |

United States |

Molecular Pharmacology and Kinase Interactions

Target Specificity and Selectivity Profiling

GDC-0879 functions as an ATP-competitive inhibitor, binding to the active conformation of RAF kinases portlandpress.comchemicalprobes.org. Its specificity and selectivity profile have been extensively studied through various in vitro and cell-based assays.

BRAF V600E Kinase Inhibition Potency

This compound demonstrates potent inhibitory activity against the oncogenic BRAF V600E mutant kinase. In cell-free assays using purified BRAF V600E enzyme, this compound has an reported IC50 value of 0.13 nM. apexbt.comtocris.comrndsystems.comcaymanchem.com This indicates a high affinity for the constitutively active form of BRAF.

Activity Against Wild-Type RAF Isoforms (BRAF, CRAF, ARAF)

While potent against BRAF V600E, this compound also interacts with wild-type RAF isoforms, including BRAF, CRAF, and ARAF. nih.govselleckchem.com Studies have shown that this compound binds to wild-type BRAF and CRAF. nih.govbiorxiv.org However, the interaction with wild-type isoforms can lead to a different outcome compared to the inhibition of the BRAF V600E mutant. In cells with wild-type RAF, this compound can paradoxically promote dimeric complex formation of RAF proteins, such as BRAF-CRAF heterodimers, which can result in the activation of downstream signaling. nih.govbiorxiv.orgpromega.comelifesciences.org This paradoxical activation is a key characteristic of Type I RAF inhibitors like this compound, which bind to the active, DFG-in conformation of RAF. portlandpress.com

Comprehensive Kinome Selectivity Assessments

Comprehensive kinome profiling has been conducted to evaluate the selectivity of this compound against a broad panel of kinases. When tested against a panel of 140 kinases at a concentration of 1 μM, this compound primarily showed significant inhibitory activity against RAF kinases. chemicalprobes.orgcaymanchem.comselleckchem.com

While exhibiting selectivity for RAF kinases, this compound has shown some activity against other kinases at higher concentrations. Studies have indicated that this compound can bind weakly to casein kinase 1 delta (CSNK1D or CK1δ), ribosomal S6 kinase 1 (RSK1), and receptor interacting serine/threonine kinase 2 (RIP2K). nih.gov Specifically, at a concentration of 1 μM, this compound exhibited >50% inhibitory activity against CSNK1D. chemicalprobes.org However, targeted studies using inhibitors for CK1δ, RSK1, and RIP2K did not replicate certain cellular effects observed with this compound, suggesting that the primary mechanism of action is through RAF inhibition. nih.gov

Here is a summary of this compound's activity against key kinases:

| Kinase Target | Activity / IC50 Value | Context | Source |

|---|---|---|---|

| BRAF V600E (purified) | 0.13 nM | Cell-free assay | apexbt.comtocris.comrndsystems.comcaymanchem.com |

| BRAF (wild-type) | Binding observed | Cellular thermal shift assay (in podocytes) | nih.gov |

| CRAF (wild-type) | Binding observed | Kinome screening, Dimerization studies | apexbt.comnih.govbiorxiv.orgpromega.com |

| ARAF (wild-type) | Binding observed | shRNA depletion studies (in podocytes) | nih.gov |

| CSNK1D (CK1δ) | >50% inhibition | Kinome panel (at 1 μM this compound) | chemicalprobes.org |

| RSK1 | Weak binding (25%) | Previous studies cited | nih.gov |

| RIP2K | Weak binding (25%) | Previous studies cited | nih.gov |

Mechanisms of MAPK Pathway Modulation

This compound modulates the MAPK pathway through its interactions with RAF kinases, influencing the phosphorylation cascade that leads to the activation of MEK and ERK.

Direct Inhibition of MEK/ERK Phosphorylation Cascades

In BRAF V600E mutant cell lines, this compound effectively inhibits the phosphorylation of MEK1/2 and ERK1/2, key downstream effectors of RAF in the MAPK pathway. biocrick.comapexbt.commedchemexpress.comselleckchem.com This inhibition is a direct consequence of BRAF V600E kinase inactivation by this compound. Cellular assays have shown IC50 values for the inhibition of cellular pERK (phosphorylated ERK) as low as 63 nM in BRAF-mutant cell lines like MALME-3M. biocrick.comapexbt.comtocris.comrndsystems.comcaymanchem.comselleckchem.commedchemexpress.comselleckchem.com Inhibition of pMEK1 has also been observed with IC50 estimates of 59 nM in A375 cells and 29 nM in Colo205 cells, both of which express the BRAF V600E mutation. medchemexpress.comselleckchem.com

However, in cells expressing wild-type RAF, this compound can induce paradoxical activation of the MEK/ERK pathway. nih.govbiorxiv.org This phenomenon occurs because this compound, by binding to wild-type RAF monomers, can promote the formation of active RAF dimers (particularly BRAF-CRAF heterodimers), which in turn activate MEK and subsequently ERK. nih.govbiorxiv.orgpromega.comelifesciences.org This context-dependent modulation highlights the complex interplay between this compound and different RAF isoforms within the cellular environment.

Here is a summary of this compound's effect on MEK/ERK phosphorylation:

| Target Pathway Component | Effect | Context | Activity / IC50 Value | Source |

|---|---|---|---|---|

| pERK (cellular) | Inhibition | BRAF V600E mutant cell lines (e.g., MALME-3M) | 63 nM | biocrick.comapexbt.comtocris.comrndsystems.comcaymanchem.comselleckchem.commedchemexpress.comselleckchem.com |

| pMEK1 (cellular) | Inhibition | BRAF V600E mutant cell lines (A375) | 59 nM | caymanchem.commedchemexpress.comselleckchem.com |

| pMEK1 (cellular) | Inhibition | BRAF V600E mutant cell lines (Colo205) | 29 nM | caymanchem.commedchemexpress.comselleckchem.com |

| MEK/ERK pathway | Activation (Paradoxical) | Wild-type RAF cells | Not applicable | nih.govbiorxiv.orgelifesciences.org |

Influence on Upstream and Downstream Signaling Components

This compound significantly influences the RAF-MEK-ERK signaling cascade, a key pathway involved in various cellular processes. nih.govtocris.comnih.govresearchgate.netdrugbank.com The nature of this influence is highly dependent on the cellular context and the specific genetic alterations present. In cells harboring the BRAFV600E mutation, this compound effectively suppresses the MAPK pathway. researchgate.net Conversely, in cells with wild-type RAF or those carrying KRAS mutations, this compound can lead to the activation of the RAF-MEK-ERK pathway. researchgate.net

This context-dependent activity is evident in the induction of MEK and ERK phosphorylation observed in certain cell types following this compound treatment, a phenomenon indicative of paradoxical activation. drugbank.comwikipedia.org In post-mitotic podocytes, this compound was shown to restore the phosphorylation levels of both p44/42 (ERK1/2) and MEK1/2. wikipedia.org The activation of p42/44 phosphorylation mediated by this compound in these cells was effectively blocked by MEK inhibitors, confirming its action upstream of MEK. wikipedia.org The specific signaling changes induced by this compound are intricately linked to the point of oncogenic activation within the RAS network. nih.govresearchgate.net Furthermore, studies in B-Raf-deficient epidermis demonstrated that this compound treatment still resulted in the activation of ERK downstream signaling. harvard.edu

Cellular Context-Dependent Pharmacological Actions

A critical aspect of this compound's pharmacology is the profound impact of cellular context on its mechanism of action. wikipedia.org The compound can exert opposing effects on the MAPK pathway depending on the specific cellular environment and genotype. wikipedia.org

Paradoxical Activation of MEK/ERK Signaling in Specific Cell Types

One of the notable characteristics of this compound is its ability to induce paradoxical activation of MEK/ERK signaling. wikipedia.orgmdpi.comwikipedia.orgsigmaaldrich.comwikipedia.orgresearchgate.net This effect is not unique to this compound and has been observed with other RAF inhibitors. wikipedia.orgwikipedia.org The paradoxical activation is often linked to the compound's ability to promote dimerization among RAF proteins, which in turn leads to the activation of MEK1/2 and ERK1/2. mdpi.com This phenomenon can even occur in normal cells. researchgate.net

Mechanisms of Paradoxical Activation in Proliferating Cells (e.g., KRAS-mutant cancer cells)

In proliferating cells, particularly those with KRAS mutations, this compound can activate the RAF-MEK-ERK pathway, which in some cases may even enhance tumor growth. researchgate.net This activation in KRAS-mutant cells is dependent on the presence of active RAS. researchgate.net The binding of this compound to wild-type RAF isoforms is thought to induce their dimerization, leading to activation. researchgate.net Specifically, in the presence of activated RAS, this compound can induce the binding of BRAF to CRAF, resulting in the hyperactivation of CRAF and subsequent elevation of MEK/ERK signaling. nih.gov Studies have shown that this paradoxical activation in wild-type RAF cells is dependent on CRAF. wikipedia.org The proposed mechanism involves drug-bound RAF protomers forming dimers with and transactivating drug-free protomers, thereby amplifying signaling. probes-drugs.org Furthermore, BRAFV600E inhibitors like this compound have been suggested to increase RAF-1 expression through RAS activation, contributing to the maintenance of downstream signaling. researchgate.net

Protective Activation of MEK/ERK in Post-Mitotic Cells (e.g., Podocytes)

In contrast to its effects in some proliferating cancer cells, this compound exhibits a protective role in post-mitotic cells like podocytes. wikipedia.orgsigmaaldrich.comwikipedia.orgwikipedia.org In these cells, this compound activates the MEK/ERK pathway, which promotes cell survival and protects against injury-induced cell death. wikipedia.orgsigmaaldrich.comwikipedia.org This pro-survival effect in non-proliferating cells highlights the context-dependent nature of this compound's activity and expands the understanding of its pharmacological profile beyond cancer. wikipedia.org Podocyte injury can lead to a reduction in MEK/ERK signaling, and this compound effectively reverses this reduction. wikipedia.org The protective action in podocytes is mediated through this compound binding to BRAF, which initiates MEK/ERK signaling. wikipedia.org Experimental depletion of BRAF and ARAF in podocytes was shown to partially counteract the protective effect of this compound. wikipedia.org

RAF Kinase Dimerization and Heterodimerization Dynamics

This compound plays a significant role in modulating the dimerization and heterodimerization dynamics of RAF kinases. The compound promotes the formation of dimers with other RAF proteins. mdpi.com It is known to induce the formation of BRAF-containing dimers probes-drugs.org and contributes to stabilizing the dimer interface of wild-type RAF proteins. mdpi.com Specifically, this compound has been shown to stabilize dimerization involving wild-type BRAF. wikipedia.org

Studies using various techniques, including co-immunoprecipitation and BRET assays, have demonstrated that this compound induces CRAF-BRAF dimerization in a concentration-dependent manner. cenmed.com Beyond BRAF-CRAF interactions, this compound was also found to strongly induce the formation of BRAF/KSR1 dimers. probes-drugs.org Interestingly, its propensity to promote CRAF homodimers was not as pronounced when compared to another inhibitor, AZ-628. probes-drugs.org Experimental evidence, including co-immunoprecipitation experiments, has confirmed that this compound induces BRAF/CRAF dimer formation. probes-drugs.org Furthermore, this compound, unlike PLX4720, was shown to induce BRAF/CRAF dimer formation and enhance interactions between KSR1 and BRAF, as well as induce complexes between KSR1 and CRAF. wikipedia.org The formation of BRAF/CRAF heterodimers in cells treated with RAF inhibitors, including this compound, has been well-documented. wikipedia.org

Role of RAS in this compound-Induced Signaling Changes

The effects of this compound on cellular signaling are influenced by the mutational status of the RAS-RAF-MEK-ERK pathway. While this compound is effective in inhibiting the pathway in BRAFV600E-mutant cells, its effects in cells with wild-type BRAF or mutant KRAS can differ significantly apexbt.comselleckchem.comnih.gov.

In BRAFV600E tumors, this compound treatment leads to strong and sustained inhibition of downstream signaling, as evidenced by reduced phospho-ERK levels apexbt.comselleckchem.comnih.gov. This correlates with improved survival in mouse models bearing BRAFV600E tumors compared to those with mutant KRAS-expressing tumors apexbt.comselleckchem.comclinisciences.comnih.gov.

However, despite the involvement of activated RAF signaling in RAS-induced tumorigenesis, decreased time to progression has been observed for some KRAS-mutant tumors following this compound administration apexbt.comselleckchem.comclinisciences.comnih.gov. This suggests a complex interplay between this compound, RAF, and RAS in different genetic contexts.

Studies have indicated that ATP-competitive RAF inhibitors like this compound can promote the interaction between RAS and RAF proteins nih.govnih.gov. This effect is thought to be independent of ERK-mediated negative feedback regulation or direct RAS binding to the kinase domain nih.gov. The binding of this compound to the kinase domain can allosterically disrupt RAF autoinhibition, providing a basis for co-operativity between RAS binding to the RAS-binding domain (RBD) and compound binding to the kinase domain in driving paradoxical pathway activation nih.gov.

Crosstalk with Other Intracellular Signaling Networks

The activity of this compound and the responsiveness of cells to this inhibitor are modulated by crosstalk with other intracellular signaling networks, notably the Phosphatidylinositol 3-Kinase (PI3K) pathway.

Modulation of Phosphatidylinositol 3-Kinase (PI3K) Pathway Activity

Research has shown that the responsiveness of BRAFV600E melanoma cells to this compound can be significantly altered by pharmacologic and genetic modulation of phosphatidylinositol 3-kinase pathway activity apexbt.comselleckchem.comselleckchem.comclinisciences.comnih.govbiocrick.com. This suggests that the PI3K pathway can influence the efficacy of this compound.

Studies in BRAFV600E colorectal cancer models have demonstrated that while this compound treatment effectively decreases p-ERK levels, sustained levels of p-AKT and p-S6, indicators of PI3K/mTOR pathway activity, are observed nih.gov. This indicates that BRAF inhibition by this compound can lead to sustained PI3K/mTOR signaling, highlighting a potential mechanism of resistance or a need for combined targeting of both pathways for effective treatment in certain contexts nih.gov.

Feedback Regulation Mechanisms Affecting RTK and RAS Activation

Feedback regulation mechanisms play a crucial role in shaping the cellular response to RAF inhibition by compounds like this compound. In cells with constitutive activation of mutant BRAF, high levels of ERK signaling can lead to ERK-dependent negative feedback on Receptor Tyrosine Kinase (RTK) activation, subsequently reducing RAS activity dovepress.com.

However, when BRAF is suppressed by inhibitors such as this compound, this ERK-dependent negative feedback is reduced dovepress.com. The attenuation of feedback suppression on RAS can lead to enhanced activation of RTKs and downstream RAS nih.govdovepress.com. This increased RAS activity can then activate other RAF isoforms, such as CRAF, and promote the formation of RAF dimers, including heterodimers involving wild-type and mutant BRAF nih.govportlandpress.comdovepress.com. This dimerization can induce reactivation of the MAPK signaling pathway, potentially limiting the effectiveness of BRAF inhibitors nih.govdovepress.com.

This phenomenon, where RAF inhibitors can paradoxically activate MEK/ERK signaling in certain cellular contexts, particularly in cells with wild-type BRAF or certain RAS mutations, is a critical aspect of their molecular pharmacology nih.govportlandpress.combroadinstitute.org. This compound, as a type I inhibitor, has been associated with promoting RAF dimerization and paradoxical activation of MEK1/2 and ERK1/2 nih.govportlandpress.com.

Preclinical Therapeutic Efficacy and Cellular Biology

In Vitro Studies of Cellular Response

In vitro studies have explored the effects of GDC-0879 on various cancer cell lines, focusing on its impact on cellular proliferation, viability, and signaling pathways.

Efficacy in BRAF V600E Mutant Cancer Cell Lines (e.g., Malme3M, A375, Colo205)

This compound has demonstrated potent inhibitory activity against BRAFV600E mutant cancer cell lines. It effectively inhibits the Raf/MEK/ERK signaling pathway in these cell lines apexbt.comrndsystems.comtocris.combiocrick.com.

Studies have reported the following cellular inhibitory concentrations (IC50) and half maximal effective concentrations (EC50) for this compound in BRAFV600E mutant cell lines:

| Cell Line | Mutation Status | Target | Metric | Concentration | Reference |

| A375 (melanoma) | BRAFV600E | B-Raf | IC50 | 0.13 nM (purified enzyme) | rndsystems.comtocris.comselleckchem.combio-techne.commedchemexpress.com |

| A375 (melanoma) | BRAFV600E | pMEK1 inhibition | IC50 | 59 nM | selleckchem.commedchemexpress.comclinisciences.com |

| A375 (melanoma) | BRAFV600E | pERK inhibition | IC50 | 63 nM | apexbt.comrndsystems.comtocris.comselleckchem.combio-techne.commedchemexpress.comclinisciences.com |

| Colo205 (colorectal carcinoma) | BRAFV600E | B-Raf | IC50 | 0.13 nM (purified enzyme) | selleckchem.commedchemexpress.com |

| Colo205 (colorectal carcinoma) | BRAFV600E | pMEK1 inhibition | IC50 | 29 nM | selleckchem.commedchemexpress.comclinisciences.com |

| Colo205 (colorectal carcinoma) | BRAFV600E | pERK inhibition | IC50 | 63 nM | selleckchem.commedchemexpress.comclinisciences.com |

| Malme3M (melanoma) | BRAFV600E | B-RafV600E | IC50 | 0.75 μM | apexbt.comselleckchem.comclinisciences.com |

| Malme3M (melanoma) | BRAFV600E | pERK inhibition | IC50 | 63 nM | apexbt.comrndsystems.comtocris.combio-techne.com |

| Malme3M (melanoma) | BRAFV600E | Cellular viability | EC50 | 0.75 μM | apexbt.com |

This compound has shown comparable potency in A375 melanoma and Colo205 colorectal carcinoma cell lines selleckchem.commedchemexpress.comclinisciences.com. It also exhibits EC50 values below 0.5 μM in several other tumor cell lines, including 624, SK-MEL-28, C32, 928, 888, G-361, Colo206, SW1417, CL34, and Colo201 selleckchem.comclinisciences.com.

Sensitivity and Resistance Patterns in RAS/RAF Wild-Type and Mutant Cell Lines

The efficacy of this compound is strongly associated with the presence of BRAFV600E mutations apexbt.comresearchgate.net. While this compound is potent in BRAFV600E mutant cell lines, cell lines expressing wild-type BRAF or those with KRAS mutations show significantly less sensitivity aacrjournals.orgnih.gov. In BRAF/ KRAS wild-type cell lines, this compound treatment can even lead to an induction of p-MEK and p-ERK signaling, likely through the activation of CRAF aacrjournals.orgnih.gov. This phenomenon, where RAF inhibitors can prime wild-type RAF to activate the MAPK pathway, has been reported rndsystems.comtocris.comportlandpress.com.

The responsiveness of BRAFV600E melanoma cells to this compound can be significantly altered by modulating the PI3K pathway activity apexbt.comselleckchem.comresearchgate.net.

Effects on Cellular Proliferation and Viability in Neoplastic Models

This compound decreases MAPK signaling and cell viability in a BRAFV600E-specific manner in colorectal cancer cell lines aacrjournals.orgnih.gov. In BRAFV600E colorectal cancer cell lines like VACO432 and RKO, treatment with this compound at their respective IC50 values reduced cell viability by 50% aacrjournals.orgnih.gov. Combining this compound with a PI3K/mTOR inhibitor further reduced cell viability in these cell lines aacrjournals.orgnih.gov.

While this compound inhibits tumor growth in BRAFV600E xenograft models, this appears to be primarily due to a decrease in tumor cell proliferation rather than the induction of apoptosis aacrjournals.orgnih.govcellagentech.com.

Investigations into Non-Apoptotic Cellular Responses

Studies have indicated that this compound does not activate apoptotic pathways in BRAFV600E mutant cell lines such as A375 and Colo205 rndsystems.comtocris.combiocrick.combio-techne.com. In BRAF-mutant colorectal cancer cell lines, this compound treatment did not result in a significant induction of caspase-3 activity aacrjournals.orgnih.gov. This suggests that the antitumor activity of this compound in these contexts is primarily mediated through mechanisms other than apoptosis, such as the inhibition of cell proliferation aacrjournals.orgnih.govcellagentech.com.

Podocyte Survival Enhancement in Models of Cellular Injury and Stress

Interestingly, beyond its effects on cancer cells, this compound has been found to promote the survival of kidney podocytes, which are terminally differentiated, post-mitotic cells nih.govcornell.edubroadinstitute.orgnih.gov. This represents a cell-context-specific effect, distinct from its impact on rapidly proliferating cancer cells nih.gov. This compound was identified as a podocyte-survival-promoting compound in a high-throughput screening assay of podocyte viability nih.govcornell.edubroadinstitute.orgnih.gov.

Response to Endoplasmic Reticulum (ER) Stressors

This compound has been shown to protect podocytes from injury induced by various cellular stressors, including Endoplasmic Reticulum (ER) stressors nih.govcornell.edubroadinstitute.orgnih.govnih.gov. ER stress can lead to podocyte death nih.gov. This compound protects podocytes from ER stress-induced death by paradoxically activating the MEK/ERK pathway nih.govcornell.edubroadinstitute.orgnih.govnih.gov. While in some cancer cells this compound activates MEK/ERK to promote proliferation, in post-mitotic podocytes, activation of this same pathway promotes survival by preventing injury-induced cell death nih.gov. This compound restores MAPK signaling in podocytes treated with the ER stressor thapsigargin, increasing ERK1/2 phosphorylation nih.gov.

Attenuation of Cell Death Pathways

While this compound is primarily known for inhibiting the proliferation of cancer cells with BRAF V600E mutations, its effects on cell death pathways can be context-dependent. In some cancer cell lines, such as A375 and Colo205 melanoma cells, this compound has been reported not to activate apoptotic pathways tocris.combiocrick.com.

Interestingly, this compound has shown a pro-survival effect in non-proliferating, post-mitotic cells like kidney podocytes. In these cells, this compound protects against various cell death inducers by paradoxically activating the MEK/ERK pathway nih.gov. This is in contrast to its inhibitory effect on MEK/ERK signaling in BRAF-mutant cancer cells nih.gov. This highlights the critical importance of cellular context in determining the mechanism of action of this compound nih.gov.

In Vivo Research in Preclinical Disease Models

This compound has been evaluated for its antitumor efficacy in various preclinical in vivo models, primarily focusing on xenografts apexbt.comcaymanchem.comnih.govabmole.com.

This compound has demonstrated antitumor efficacy in mouse xenograft models, particularly those derived from human cancer cell lines or patient tumors apexbt.comcaymanchem.comnih.govabmole.com.

A strong correlation exists between the antitumor efficacy of this compound and the presence of the BRAF V600E mutation apexbt.comnih.govselleckchem.com. Studies have shown that this compound-mediated efficacy is strictly associated with BRAF V600E status nih.govselleckchem.com. In mice treated with this compound, tumors harboring the BRAF V600E mutation, whether from cell lines or patient-derived, exhibited stronger and more sustained pharmacodynamic inhibition and improved survival compared to tumors expressing mutant KRAS apexbt.comnih.govselleckchem.comabmole.com.

Conversely, this compound failed to inhibit the growth of BRAF wild-type melanoma cells and non-small cell lung cancer cells in cell culture and patient-derived xenograft models genomenon.com.

This compound inhibits the phosphorylation of MEK1 in tumors, serving as a key pharmacodynamic marker apexbt.comcaymanchem.comnih.gov. In A375 xenografts, this compound inhibited MEK1 phosphorylation in a concentration-dependent manner apexbt.comcaymanchem.com. Studies have characterized the relationship between this compound plasma concentrations and the inhibition of pMEK1 in tumors nih.gov. An IC₅₀ estimate of 3.06 μM for pMEK1 inhibition was determined in A375 xenografts apexbt.comcaymanchem.comnih.gov. A threshold of >40% pMEK1 inhibition was found to be required for tumor growth inhibition, and approximately 60% pMEK1 inhibition was needed for tumor stasis in A375 xenografts treated with this compound nih.gov.

This compound has been evaluated in patient-derived xenograft (PDX) models. Similar to cell line-derived xenografts, patient-derived BRAF V600E tumors in mice treated with this compound showed more sustained pharmacodynamic inhibition and improved survival compared to mutant KRAS-expressing tumors apexbt.comnih.govselleckchem.comabmole.comresearchgate.net. This compound failed to inhibit the growth of BRAF wild-type non-small cell lung cancer in patient-derived xenograft models genomenon.com.

The impact of this compound on tumor growth dynamics is significantly influenced by the genetic makeup of the tumor, particularly mutations in the RAS/RAF/MEK/ERK pathway nih.govbiocrick.com.

In BRAF V600E mutant tumors, this compound effectively inhibits the MAPK signaling pathway, leading to decreased tumor growth biocrick.com. This is consistent with the observed tumor growth inhibition in A375 xenografts, which harbor the BRAF V600E mutation caymanchem.com.

However, in tumors with KRAS mutations or wild-type RAS/RAF, RAF inhibitors like this compound can paradoxically activate the RAF-MEK-ERK pathway in a RAS-dependent manner biocrick.combiorxiv.org. This paradoxical activation can enhance tumor growth in some xenograft models biocrick.com. Despite the involvement of activated RAF signaling in RAS-induced tumorigenesis, a decreased time to progression was observed for some KRAS-mutant tumors following this compound administration nih.govselleckchem.combiocrick.comresearchgate.net.

Differences in RAF and MEK inhibition were noted across a panel of tumor cell lines, indicating that this compound-induced signaling changes are dependent on the point of oncogenic activation within the RAS network nih.govbiocrick.com. While this compound efficacy was strictly linked to BRAF V600E status, MEK inhibition also attenuated proliferation and tumor growth in cell lines expressing wild-type BRAF nih.govselleckchem.com.

The responsiveness of BRAF V600E melanoma cells to this compound could also be significantly altered by pharmacologic and genetic modulation of the phosphatidylinositol 3-kinase (PI3K) pathway activity apexbt.comnih.govselleckchem.com. Concomitant inhibition of BRAF and PI3K/mTOR pathways has been suggested to be required for effective treatment in BRAF V600E colorectal cancer, as BRAF inhibition alone can lead to a rebound in signaling aacrjournals.org.

Data Table: Summary of this compound Preclinical Efficacy in Xenograft Models

| Tumor Model Type | BRAF Mutational Status | KRAS Mutational Status | Pharmacodynamic Effect (pMEK1 Inhibition) | Tumor Growth Inhibition | Survival Benefit | Reference(s) |

| Cell Line Xenografts (A375) | V600E | Wild-type | Strong, concentration-dependent | Dose-dependent | Not specified | apexbt.comcaymanchem.comnih.gov |

| Cell Line Xenografts (Colo205) | V600E | Wild-type | Inhibited | Inhibited | Not specified | nih.govbiocrick.com |

| Cell Line Xenografts | Wild-type | Mutant | Paradoxical activation observed in some cases | Enhanced growth in some cases | Decreased time to progression in some cases | nih.govselleckchem.combiocrick.comresearchgate.net |

| Cell Line Xenografts | Wild-type | Wild-type | Paradoxical activation observed in some cases | Unaffected or accelerated growth | Not specified | biocrick.comnih.govportlandpress.com |

| Patient-Derived Xenografts | V600E | Not specified | Strong, sustained (>90% for 8 hours) | Inhibited | Improved | apexbt.comnih.govselleckchem.comabmole.comresearchgate.net |

| Patient-Derived Xenografts | Wild-type | Not specified | Failed to inhibit | Failed to inhibit | Not specified | genomenon.com |

Data Table: In Vitro Inhibition of MEK1 Phosphorylation

| Cell Line | BRAF Mutational Status | KRAS Mutational Status | This compound IC₅₀ for pMEK1 Inhibition | Reference(s) |

| A375 | V600E | Wild-type | 59 nM, 3.06 μM (in xenografts) | caymanchem.comnih.gov |

| Colo205 | V600E | Wild-type | 29 nM | caymanchem.com |

| MALME-3M | V600E | Not specified | 63 nM (for pERK) | caymanchem.comtocris.comfishersci.se |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Evaluation in Patient-Derived Xenograft Models

Nephroprotective Studies in Animal Models of Kidney Disease

This compound has been evaluated in animal models of kidney disease to assess its potential nephroprotective effects. A key model used is the Pdss2kd/kd mouse, which exhibits features of nephrotic syndrome and global CoQ deficiency, leading to kidney failure due to podocyte loss. nih.govjci.orgbaderc.org

Treatment with this compound, identified as a Braf/Mapk-targeting compound, ameliorated kidney disease in these Pdss2kd/kd mice. nih.govjci.orgbaderc.orgresearchgate.netnih.govjci.orgresearchgate.net This amelioration suggests a protective effect of this compound on renal function and structure in this specific model of inherited kidney disease. nih.govjci.org

Assessment of Renal Injury Biomarkers (e.g., Albuminuria)

A significant hallmark of kidney filter damage is albuminuria, the presence of albumin in the urine. nih.govresearchgate.netresearchgate.net In Pdss2kd/kd mice with established albuminuria, treatment with this compound resulted in a significant reduction in albuminuria after a 14-day treatment period. nih.govresearchgate.netresearchgate.net

Beyond biochemical markers, histological analysis of kidney tissue from these animal models provided further evidence of this compound's nephroprotective effects. Electron microscopy revealed diffuse podocyte foot process simplification (effacement) in vehicle-treated Pdss2kd/kd mice, indicating damage to the kidney filter. jci.org Treatment with this compound was observed to rescue this foot process effacement, restoring the integrity of the kidney filter. nih.govjci.org The decreased number of foot processes observed in diseased mice correlated with escalating proteinuria levels, and this compound treatment reversed the reduction in podocyte foot process numbers. jci.org

Below is a conceptual representation of the effect on albuminuria based on research findings:

| Treatment Group | Albuminuria Level (Arbitrary Units) |

| Vehicle-Treated KDKD Mice | High |

| This compound-Treated KDKD Mice | Significantly Reduced |

Note: Specific quantitative data for albuminuria reduction can be found in the cited research.

Restoration of Specific Metabolic Pathways (e.g., PUFA metabolism, Gpx4 elevation)

Mechanistic studies investigating how this compound exerts its nephroprotective effects in the Pdss2kd/kd mouse model have revealed its impact on specific metabolic pathways within podocytes. CoQ depletion in podocytes, caused by Pdss2 enzyme deficiency, leads to perturbations in polyunsaturated fatty acid (PUFA) metabolism and the Braf/Mapk pathway. nih.govjci.orgbaderc.orgnih.govjci.orgjci.org

Integrated metabolomics and transcriptomics analyses confirmed a perturbation in PUFA metabolism in Pdss2-depleted podocytes, which was also validated in vivo. nih.govjci.orgbaderc.orgresearchgate.netnih.govjci.orgresearchgate.netjci.org A key finding was the role of Glutathione peroxidase 4 (Gpx4), an enzyme crucial for protecting cells against PUFA-mediated lipid peroxidation. nih.govjci.orgbaderc.orgresearchgate.netnih.govjci.orgjci.orgscispace.comjci.org In the diseased state in Pdss2kd/kd mice, Gpx4 expression was found to be elevated. nih.govjci.orgbaderc.orgresearchgate.netnih.govjci.orgjci.orgscispace.comjci.org Treatment with this compound restored Gpx4 levels, suggesting that its protective effect involves reversing lipid peroxidation-mediated podocyte injury. nih.govjci.orgbaderc.orgresearchgate.netnih.govjci.orgjci.orgscispace.comjci.org This restoration of Gpx4 abundance by this compound was identified as a mechanism by which the compound protects cells from lipid peroxidation. nih.govjci.org

The link between the MAPK signaling pathway and lipid peroxidation (ferroptosis) is an area of ongoing exploration, and these findings suggest that targeting the MAPK pathway may offer intervention targets for ferroptosis-related diseases. researchgate.netnih.gov this compound functions as a Braf/MAPK-targeted inhibitor that prevents PUFA-mediated lipid peroxidation and reverses CoQ deficiency, thereby reversing podocyte injury and improving kidney disease in vivo. researchgate.netnih.gov

The following table summarizes the observed changes in Gpx4 expression in the animal model:

| Animal Group | Gpx4 Expression Level |

| Control Animals | Baseline |

| KDKD Vehicle-Treated | Significantly Increased |

| KDKD this compound-Treated | Significantly Decreased (Restored) |

Note: "KDKD" refers to Pdss2kd/kd mice. nih.gov

Patterns of GPX4 and Braf/Mapk pathway gene expression observed in kidney disease tissue from patients also demonstrated broader human disease relevance for these findings. nih.govjci.orgbaderc.orgresearchgate.netnih.govjci.orgjci.orgscispace.com

Mechanisms of Acquired Resistance to Raf Inhibitors

Reactivation Pathways of Mitogen-Activated Protein Kinase (MAPK) Signaling

Reactivation of the MAPK pathway is a primary mechanism by which cancer cells develop resistance to RAF inhibitors. Despite the presence of the inhibitor, downstream signaling through MEK and ERK is restored, allowing the cancer cells to resume proliferation and survival. This reactivation can occur through various genetic and non-genetic alterations within the MAPK pathway itself or through feedback loops. Paradoxical activation of MEK1/2 and ERK1/2 can occur in cells with wild-type RAF when treated with Type I inhibitors like GDC-0879, driven by induced dimerization of RAF proteins.

Genomic and Transcriptomic Determinants of Resistance

Genetic and transcriptomic alterations are key drivers of acquired resistance to RAF inhibitors. These changes can directly impact components of the MAPK pathway, leading to its reactivation.

Secondary mutations in genes encoding proteins within the MAPK pathway, such as NRAS and MEK1, are well-established mechanisms of acquired resistance to RAF inhibitors.

NRAS Mutations: Activating mutations in NRAS can bypass the need for upstream BRAF signaling, constitutively activating the MAPK pathway downstream of RAF. Preclinical studies have demonstrated that colon cancer cells harboring NRAS mutations exhibit resistance to growth inhibition induced by this compound in culture.

MEK1 Mutations: Mutations in MEK1 (MAP2K1) can render the protein constitutively active or less sensitive to feedback inhibition, thereby maintaining downstream ERK signaling despite RAF inhibition. A preclinical study identified a specific MEK1 variant, V211D, which displayed resistance to the BRAF inhibitor this compound, characterized by constitutive activation of MAP2K1 in transformed human kidney cells.

Amplification of genes encoding MAPK pathway components, such as BRAF, can lead to increased protein levels, overwhelming the inhibitory effect of the drug. While BRAF amplification is a recognized mechanism of resistance to BRAF inhibitors, specific data detailing this compound resistance directly mediated by BRAF amplification were not prominently featured in the search results, although it is a general mechanism for this class of inhibitors.

Aberrant RNA splicing can result in the expression of truncated or altered protein isoforms that are resistant to RAF inhibitors. Notably, aberrantly spliced BRAF V600E isoforms (BRAF V600E ΔEx) have been identified as mediators of resistance to RAF inhibitors in a significant percentage of melanoma patients progressing on therapy. These splice variants can confer resistance, in part, through enhanced dimerization. Treatment with this compound has been shown to increase the association between BRAF V600E ΔEx2-8 and other RAF isozymes, contributing to this resistance mechanism.

Loss of function in tumor suppressor genes, such as NF1, which negatively regulates RAS activity, can lead to increased RAS-GTP levels and subsequent activation of the MAPK pathway, bypassing the need for active BRAF. Studies have demonstrated that NF1 loss is implicated in resistance to RAF inhibitors. Specifically, NF1 knockdown has been shown to result in robust resistance to selective RAF inhibitors, including this compound, by sustaining MAPK pathway activation.

Aberrant RNA Splicing (e.g., BRAF alternative splicing)

Activation of Compensatory or Parallel Signaling Pathways

In addition to MAPK pathway reactivation, cancer cells can develop resistance to RAF inhibitors by activating compensatory or parallel signaling pathways that promote cell survival and proliferation independently of the MAPK cascade. The PI3K/AKT/mTOR pathway is one such pathway that can be involved; modulation of PI3K pathway activity can alter the responsiveness of BRAF V600E melanoma cells to this compound. Activation of Focal Adhesion Kinase (FAK) has also been observed as an adaptive resistance mechanism; increased FAK Y397 phosphorylation occurs after treatment with BRAF inhibitors, including this compound, in BRAF V600E colorectal cancer cells. Furthermore, activation of other kinases like COT (MAP3K8) can reactivate MEK/ERK signaling independently of RAF, contributing to resistance.

Receptor Tyrosine Kinase Activation (e.g., EGFR)

Activation of receptor tyrosine kinases (RTKs) is a prominent mechanism of acquired resistance to RAF inhibitors. nih.govfrontiersin.orgmdpi.com Increased signaling through RTKs such as EGFR, PDGFRβ, IGF1R, and ERBB3 can reactivate the MAPK pathway downstream of the inhibited BRAF. nih.gov This reactivation often occurs through the restoration of RAS activity or the formation of RAF dimers, which can bypass the inhibitory effect of selective BRAF inhibitors. nih.govnih.gov

Research has shown that in some cellular contexts, particularly in cells with wild-type BRAF or activated RAS, first-generation BRAF inhibitors like this compound can paradoxically activate the MAPK pathway by promoting RAF dimerization. researchgate.netnih.govpnas.orgportlandpress.comresearchgate.net This paradoxical activation can contribute to resistance. For example, this compound has been shown to induce paradoxical MEK/ERK activation in wild-type BRAF cells and in IL-4-treated macrophages. researchgate.netnih.gov This phenomenon underscores the importance of cellular context and upstream signaling in determining the response to RAF inhibition. nih.gov

Studies generating RAF inhibitor-resistant cell lines, sometimes through chronic exposure to compounds like this compound, have demonstrated the upregulation or activation of various RTKs as a resistance mechanism. nih.govresearchgate.netfrontiersin.org For instance, increased EGFR signaling has been found to drive resistance in some melanoma cell lines. frontiersin.org

Activation of Non-RAF Kinases (e.g., COT/MAP3K8)

Beyond RTKs, the activation of other non-RAF kinases can also contribute to acquired resistance by reactivating downstream signaling pathways, particularly the MAPK pathway. One such kinase is COT (also known as MAP3K8). nih.gov Upregulation or activation of COT can lead to the phosphorylation of MEK, thereby bypassing the RAF-level inhibition. nih.gov

While direct studies explicitly detailing this compound's role in the context of COT activation as a resistance mechanism were not prominently found, the general principle of non-RAF kinase activation contributing to resistance is well-established for RAF inhibitors. nih.gov The ability of RAF inhibitors to induce RAF dimerization can also lead to trans-activation of other RAF isoforms like CRAF, which can then signal to MEK, representing another form of bypassing the BRAF inhibition through a related kinase. researchgate.netnih.govportlandpress.comresearchgate.netaacrjournals.org Pan-RAF inhibitors, which inhibit both BRAF and CRAF, have shown activity in overcoming resistance mediated by CRAF activation. aacrjournals.org

Dysregulation of Apoptotic Regulators (e.g., BIM via PTEN loss)

Dysregulation of apoptotic pathways plays a significant role in acquired resistance to cancer therapies, including RAF inhibitors. nih.govwjgnet.com While RAF inhibitors aim to induce apoptosis in sensitive cells, resistant cells often exhibit alterations that impair apoptotic signaling, allowing them to survive despite continued MAPK pathway modulation or reactivation.

Loss of the tumor suppressor PTEN is a mechanism that can contribute to RAF inhibitor resistance. nih.govaacrjournals.org PTEN loss leads to activation of the PI3K/AKT/mTOR pathway, which can promote cell survival and reduce the pro-apoptotic protein BIM. nih.govaacrjournals.org Reduced BIM levels can impair the cell's ability to undergo apoptosis in response to RAF inhibition. nih.gov Studies have shown that pharmacologic and genetic modulation of the PI3K pathway can alter the responsiveness of BRAF V600E melanoma cells to this compound, suggesting the interplay between the MAPK and PI3K pathways in determining sensitivity and resistance. researchgate.netselleckchem.com

Other apoptotic regulators, such as Mcl-1 and c-FLIP, have also been implicated in mediating resistance to BRAF inhibitors by preventing apoptosis. dovepress.comresearchgate.net

Data Table: Examples of Resistance Mechanisms to RAF Inhibitors

| Mechanism | Examples of Alterations/Mediators | Impact on Signaling Pathway(s) |

| Receptor Tyrosine Kinase Activation | EGFR, PDGFRβ, IGF1R, ERBB3 upregulation/activation | Reactivation of MAPK; Activation of PI3K/AKT |

| Activation of Non-RAF Kinases | COT/MAP3K8 upregulation/activation, CRAF activation (paradoxical) | Reactivation of MAPK |

| Dysregulation of Apoptotic Regulators | PTEN loss, Mcl-1 overexpression, c-FLIP overexpression | Impaired apoptosis; Activation of PI3K/AKT (PTEN) |

| MAPK Pathway Genetic Alterations (Examples) | NRAS mutation, MEK1/2 mutation, BRAF amplification, BRAF splice variants | Reactivation of MAPK |

Implications of Intra-Tumor Heterogeneity

Intra-tumor heterogeneity, the presence of genetically and phenotypically distinct subclones within a single tumor, is a critical factor influencing the development of acquired resistance to targeted therapies like RAF inhibitors. nih.govembopress.orgaacrjournals.orgplos.orgspandidos-publications.com Pre-existing resistant subclones, present at low frequencies before treatment, can expand under the selective pressure of RAF inhibition, leading to relapse. embopress.orgaacrjournals.org

Studies using sensitive detection methods have revealed heterogeneity of BRAF V600E mutations within individual tumors and among multiple metastatic sites in the same patient. plos.orgspandidos-publications.com This heterogeneity can include the presence of subclones with alternative resistance mechanisms, such as NRAS mutations or activation of different RTKs, within the same tumor lesion. embopress.orgaacrjournals.org

The existence of multiple resistance mechanisms within a single tumor or across different metastatic sites in the same patient complicates treatment strategies. aacrjournals.orgembopress.org A biopsy taken from one site of progression might reveal one resistance mechanism, while other sites, or even other regions within the same biopsy, may harbor different mechanisms. embopress.orgaacrjournals.org This highlights the need for comprehensive molecular profiling and potentially combination therapies targeting multiple pathways to overcome the diverse resistant subclones. aacrjournals.orgnih.govembopress.org

Research into intra-tumor heterogeneity, while not always directly involving this compound in the assessment of heterogeneity itself, is highly relevant to the clinical application and limitations of RAF inhibitors like this compound and its successors. The diverse mechanisms of resistance discussed in the previous sections can coexist within a heterogeneous tumor, contributing to the challenge of achieving durable responses.

Academic Research Methodologies and Advanced Characterization

High-Throughput Screening (HTS) Assay Development and Application

High-throughput screening (HTS) has played a significant role in identifying the biological activities of compounds like GDC-0879. HTS involves the rapid testing of large libraries of chemical compounds against specific biological targets or cellular phenotypes. In the context of this compound, HTS assays have been developed and applied to identify its effects on various cellular processes.

For instance, this compound was identified as a compound that promotes the survival of kidney podocytes through a newly developed high-throughput screening assay focused on podocyte viability. nih.govnih.govbroadinstitute.org This HTS assay was implemented using fully differentiated podocytes in a 384-well plate format, allowing for the screening of numerous compounds. nih.gov The application of this HTS methodology revealed that this compound's protective effect in podocytes was associated with the restoration of MAPK signaling. nih.govnih.govbroadinstitute.org This highlights the utility of HTS in discovering unexpected biological activities of known compounds and identifying potential drug repurposing opportunities. HTS, particularly cell-based assays, is a fundamental method in contemporary drug discovery efforts. researchgate.netresearchgate.net

Cellular Thermal Shift Assays (CETSA) for Intracellular Target Engagement

Cellular Thermal Shift Assay (CETSA) is a valuable method for assessing the engagement of a compound with its target protein within the native cellular environment. This technique relies on the principle that ligand binding can alter the thermal stability of a protein. researchgate.netnih.gov By measuring changes in protein solubility after heating cells treated with a compound, CETSA can provide evidence of intracellular target binding. researchgate.netnih.gov

CETSA has been applied to study the interaction of this compound with its primary target, BRAF. Studies using CETSA in podocytes indicated that this compound binds to endogenous wild-type BRAF, as evidenced by a decrease in the thermal stability of the protein in the presence of the compound. nih.gov Furthermore, a CETSA high-throughput assay has been developed to screen for intracellular B-Raf target engagement, and this compound was identified as a hit in such a screen, showing thermal stabilization of B-Raf. researchgate.net These CETSA studies provide crucial data supporting the intracellular binding of this compound to BRAF, complementing in vitro binding assays.

Immunoassays for Phosphorylation States of Signaling Proteins (e.g., ELISA for pMEK1, pERK1/2)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used to quantify the phosphorylation status of key signaling proteins, providing insights into the activity of signal transduction pathways. Given that this compound targets the RAF-MEK-ERK pathway, immunoassays for phosphorylated MEK1 (pMEK1) and phosphorylated ERK1/2 (pERK1/2) are particularly relevant.

ELISA kits have been utilized to measure the levels of pMEK1 and total MEK1 protein in cells treated with this compound. medchemexpress.com These assays have demonstrated that this compound effectively inhibits the phosphorylation of ERK in MALME-3M cells with an IC50 of 63 nM. apexbt.comcaymanchem.com Similarly, this compound inhibits pMEK1 in BRAF(V600E) mutant cell lines such as COLO 205 and A375, with reported IC50 values of 29 nM and 59 nM, respectively. medchemexpress.comapexbt.comcaymanchem.com

Interestingly, in podocytes, this compound was shown to restore ERK activity, as assessed by the levels of phosphorylated p42/44, and also induced MEK1/2 phosphorylation. nih.gov This paradoxical activation of the MAPK pathway by this compound in certain cellular contexts, contrasting with its inhibitory effect in BRAF(V600E) mutant cancer cells, has been a significant area of study. nih.govbiocrick.comnih.gov

Immunoassays have also been critical in pharmacodynamic studies. Phospho-ERK1/2 and phospho-MEK1/2 levels have served as biomarkers to investigate the relationship between systemic concentrations of this compound, inhibition of the RAF-MEK-ERK pathway, and observed efficacy in preclinical models. caymanchem.combiocrick.comsemanticscholar.org In mice treated with this compound, sustained pharmacodynamic inhibition of pMEK1 (>90% for 8 hours) was observed in BRAF(V600E) tumors. biocrick.comselleckchem.com Furthermore, this compound inhibited MEK1 phosphorylation in A375 xenografts in a concentration-dependent manner, with an IC50 of 3.06 μM. apexbt.com Immunoblotting is another immunoassay-based technique used to analyze pERK and pMEK levels following this compound treatment. biorxiv.orgnih.gov

Key findings from immunoassays for this compound:

| Cell Line (BRAF Status) | Assay Target | This compound IC50 (nM) | Reference |

| MALME-3M (BRAF V600E) | pERK | 63 | apexbt.comcaymanchem.com |

| COLO 205 (BRAF V600E) | pMEK1 | 29 | medchemexpress.comapexbt.comcaymanchem.com |

| A375 (BRAF V600E) | pMEK1 | 59 | medchemexpress.comapexbt.comcaymanchem.com |

Genetic Manipulation Techniques (e.g., shRNA-mediated Kinase Depletion)

Genetic manipulation techniques, particularly shRNA-mediated gene depletion, have been employed to investigate the specific roles of RAF kinases in mediating the effects of this compound. By reducing the expression of specific kinases, researchers can determine their necessity for a particular cellular response to the compound.

shRNA-mediated depletion of BRAF and ARAF was utilized to examine if these kinases were essential for the protective effect of this compound in podocytes. The results showed that the rescue effect of this compound in podocytes was reversed when Braf and Araf were depleted using shRNAs, suggesting their involvement in this protective mechanism. nih.gov

In studies investigating the paradoxical activation of MEK by RAF inhibitors in KRAS-mutant cells, silencing CRAF using inducible shRNA was reported in an original study to reverse MEK activation induced by this compound in HCT116 cells. elifesciences.org However, a subsequent replication study reported little to no change in the induction of phospho-MEK when BRAF or CRAF was depleted in this compound-treated cells, presenting a contrasting finding. biorxiv.org These studies highlight the importance of genetic manipulation in dissecting complex signaling pathways and the potential for variations in experimental outcomes. The efficiency of induced knockdown using shRNA was also quantified in these studies. biorxiv.org Beyond RAF kinases, genetic modulation of the PI3K pathway has also been shown to dramatically alter the responsiveness of BRAF(V600E) melanoma cells to this compound. apexbt.combiocrick.comselleckchem.com

Structural Biology Approaches for Ligand-Target Interactions (e.g., PDB data analysis)

Structural biology techniques, such as X-ray crystallography and cryo-Electron Microscopy (cryo-EM), provide high-resolution three-dimensional information about the interaction between a ligand and its target protein. This is crucial for understanding the molecular basis of inhibitor binding and for rational drug design. The Protein Data Bank (PDB) serves as a repository for such structural data.

Several crystal structures of BRAF, including the BRAF-V600E mutant, bound to this compound are available in the PDB. For example, PDB ID 4MNF corresponds to the crystal structure of BRAF-V600E in complex with this compound, determined by X-ray diffraction at a resolution of 2.80 Å. nih.govrcsb.org Another crystal structure, with PDB ID 7SHV, shows the BRAF kinase domain bound to this compound at 2.88 Å resolution. rcsb.org More recently, a cryo-EM structure of the BRAF V600E monomer bound to this compound (PDB ID 8VYR) has been determined at 4.32 Å resolution. nih.gov

Analysis of these structural data reveals how this compound interacts with the BRAF kinase domain. These structures show that this compound binds to BRAF with the DFG motif, a key regulatory element in kinases, maintained in the "IN" position, and also involves the αC helix. researchgate.net Structural studies with ATP-competitive RAF inhibitors, including this compound, have also provided insights into their effects on RAF dimerization, showing that this compound can stabilize the interaction between B-RAF and C-RAF. nih.govelifesciences.org

Available PDB entries for this compound bound to BRAF:

| PDB ID | Target | Method | Resolution (Å) | Reference |

| 4MNF | BRAF-V600E | X-ray Diffraction | 2.80 | nih.govrcsb.org |

| 7SHV | BRAF kinase domain | X-ray Diffraction | 2.88 | rcsb.org |

| 8VYR | BRAF V600E monomer | Cryo-EM | 4.32 | nih.gov |

Advanced Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Species

Advanced pharmacokinetic-pharmacodynamic (PK-PD) modeling is essential for understanding the relationship between drug exposure and its biological effects in living organisms. Preclinical PK-PD studies in animal species provide data that can inform dose selection and predict efficacy in humans.

The pharmacokinetics and disposition of this compound have been characterized in several preclinical species, including mouse, rat, dog, and monkey. biocrick.comnih.gov These studies typically involve administering the compound via different routes, such as intravenous and oral, and measuring drug concentrations in biological fluids over time. researchgate.net The clearance of this compound was found to vary across species, being moderate in mouse and monkey, low in dog, and high in rat. biocrick.comnih.gov The volume of distribution also varied, ranging from 0.49 to 1.9 L/kg across these species. nih.gov Mean terminal half-life values ranged from 0.28 hours in rats to 2.97 hours in dogs. nih.gov The absolute oral bioavailability of this compound ranged from 18% in dogs to 65% in mice. nih.gov Plasma protein binding of this compound was observed to be high, ranging from 68.8% to 81.9% in preclinical species and humans. biocrick.comnih.gov

To support preclinical toxicokinetic evaluation, a validated liquid-chromatographic-tandem mass spectrometric (LC-MS/MS) method was developed for the determination of this compound and its ketone metabolite (M1) in dog plasma. biocrick.comresearchgate.netebi.ac.uk

PK-PD modeling has been applied to characterize the relationship between this compound plasma concentrations and tumor growth inhibition in preclinical xenograft models, such as A375 melanoma and Colo205 colon cancer. biocrick.com Estimates of the this compound plasma concentrations required for tumor stasis in these xenografts were found to be comparable to its in vitro potency. biocrick.com PK-PD modeling in preclinical development is valuable for defining efficacy and predicting potential clinical antitumor responses. semanticscholar.org

Summary of this compound Preclinical Pharmacokinetics:

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference |

| Mouse | 18.7-24.3 | - | - | 65 | 68.8-81.9 | biocrick.comnih.gov |

| Rat | 86.9 ± 14.2 | 0.49-1.9 | 0.28 | - | 68.8-81.9 | biocrick.comnih.gov |

| Dog | 5.84 ± 1.06 | 0.49-1.9 | 2.97 | 18 | 68.8-81.9 | biocrick.comnih.gov |

| Monkey | 14.5 ± 2.1 | 0.49-1.9 | - | - | 68.8-81.9 | biocrick.comnih.gov |

| Human | - | - | - | - | 68.8-81.9 | biocrick.comnih.gov |

Note: Dashes indicate data not explicitly found for that species and parameter in the provided sources.

Cheminformatics and Machine Learning Approaches for Inhibitor Analysis

Cheminformatics and machine learning approaches are increasingly used in drug discovery to analyze chemical datasets, understand structure-activity relationships (SAR), and predict the properties and activity of potential drug molecules. These computational methods can complement experimental studies and guide the design of novel inhibitors.

Systematic cheminformatic analysis and machine learning modeling have been applied to study the chemical space, scaffolds, structure-activity relationship, and landscape of human BRAF inhibitors, including this compound. researchgate.netpatsnap.com One study involved the analysis of a dataset comprising 3,952 BRAF inhibitor molecules. researchgate.netpatsnap.com Techniques such as physicochemical property visualization and principal component analysis (PCA) were used to visualize the chemical space occupied by these inhibitors. patsnap.com

Quantitative structure-activity relationship (QSAR) modeling and structure-activity landscape visualization have also been explored to understand the relationship between the chemical structures of BRAF inhibitors and their biological activity. researchgate.netpatsnap.com A QSAR classification model for BRAF inhibitors was developed using PubChem fingerprints and the extra trees algorithm. researchgate.netpatsnap.com Analysis of structure-activity landscapes allowed for the identification of significant activity cliff (AC) generators, providing valuable information for medicinal chemistry and SAR understanding. researchgate.netpatsnap.com

Cheminformatics tools are broadly useful for analyzing and designing small molecule libraries, aiding in the identification of selective and structurally diverse compounds. biorxiv.orgresearchgate.net Machine learning applications can leverage target affinity spectrum data to analyze molecular profiling data from drug-treated cells, particularly when comparing compounds with similar nominal targets. biorxiv.org These computational approaches contribute to a more comprehensive understanding of this compound within the broader landscape of BRAF inhibitors and facilitate the identification of key structural features associated with activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been utilized in the study of BRAF inhibitors, including those structurally related to this compound, to establish mathematical models that correlate chemical structure with biological activity. patsnap.comresearchgate.net These models aim to predict the activity of new or untested compounds based on their molecular descriptors. researchgate.net

One study involving a large dataset of BRAF inhibitors, which included compounds structurally related to this compound, explored the global SAR landscape through QSAR modeling and structure-activity landscape visualization. patsnap.comresearchgate.net Out of fourteen candidate models, a QSAR classification model built using the PubChem fingerprint and an extra trees algorithm was identified as a suitable model for predicting BRAF inhibitor activity. patsnap.comresearchgate.net This model achieved an accuracy of 0.920 for the training set, 0.699 for the 10-fold cross-validation set, and 0.733 for the test set. patsnap.comresearchgate.net

QSAR studies can provide insights into the molecular features that influence inhibitory activity. For instance, analyses have indicated that properties such as size, degree of branching, aromaticity, and polarizability can affect the inhibitory activity of BRAF inhibitors. researchgate.net Docking analysis, often used in conjunction with QSAR, can further reveal essential interactions, such as hydrogen bonding and the orientation of molecules within the active site of the target protein. researchgate.net

Another study focused on pyrazole-based anti-melanoma agents, performing pharmacophore studies and potentially utilizing 3D-QSAR modeling to understand the structural requirements for activity. acs.org The crystal structure of this compound bound to BRAF (PDB ID: 4MNF) has been used in structure-guided studies and provides a basis for understanding the binding mode of this type I inhibitor, which stabilizes the DFG motif of BRAF in the "IN" position. chemicalprobes.orgresearchgate.netnih.gov

Scaffold Analysis for Structural Diversity

Scaffold analysis is a method used to dissect the structural diversity within a set of compounds by identifying and classifying their core structures or "scaffolds." patsnap.com This analysis helps in understanding the chemical space occupied by active compounds and can guide the design of novel molecules with diverse structures while retaining desired biological activity. patsnap.comresearchgate.net

In the context of BRAF inhibitors, including those related to this compound, scaffold analysis has been performed on datasets of active compounds. patsnap.comresearchgate.net Murcko scaffold analysis on a large dataset of BRAF inhibitors revealed a distribution of molecules across various scaffolds, with a few highly represented scaffolds and a significant number of unique or singleton scaffolds. patsnap.comresearchgate.net This suggests a degree of structural diversity within the known BRAF inhibitor chemical space. patsnap.comresearchgate.net

Scaffold visualization techniques have identified representative Murcko scaffolds within these datasets. patsnap.comresearchgate.net Some scaffolds have been identified as particularly favorable based on their high scaffold enrichment factor values, indicating that compounds built upon these core structures are more likely to be active. patsnap.comresearchgate.net Based on scaffold analysis, researchers have investigated and summarized local structure-activity relationships, providing valuable information for medicinal chemistry efforts aimed at hit identification and lead optimization for new BRAF inhibitors. patsnap.comresearchgate.net

The pyrazole (B372694) core present in this compound is considered a privileged scaffold in medicinal chemistry due to its presence in various biologically active compounds, including some approved drugs. nih.gov Studies have designed and synthesized pyrazole derivatives based on the structure of potent BRAF inhibitors like this compound to conduct extensive structure-activity relationship studies. nih.gov These studies have shown that modifications to the pyrazole scaffold and its substituents can lead to compounds with potent activity against cancer cell lines. nih.gov

Table 1: Summary of QSAR Model Performance patsnap.com

| Metric | Training Set | 10-fold Cross-Validation | Test Set |

| Accuracy | 0.920 | 0.699 | 0.733 |

Note: This table presents data from a QSAR classification model for BRAF inhibitors that included compounds analyzed for their structure-activity relationships.

Future Research Trajectories and Translational Implications

Investigating GDC-0879 Analogues and Derivatives

Research into this compound analogues and derivatives is driven by the need to improve potency, selectivity, pharmacokinetic profiles, and the ability to overcome resistance mechanisms associated with first-generation RAF inhibitors. This compound is characterized as a type I RAF inhibitor, binding to the active DFG-in, αC-helix-in conformations of RAF. portlandpress.comacs.org This binding mode can, in certain contexts, promote RAF dimerization and paradoxical activation of the pathway in cells with wild-type RAF. portlandpress.combiorxiv.orgnih.gov

Future efforts involve designing analogues that may exhibit different binding modes (e.g., type II inhibitors that bind the inactive DFG-out conformation or pan-RAF inhibitors) or possess altered allosteric properties to mitigate paradoxical activation and target a broader spectrum of RAF-driven cancers, including those with non-V600 BRAF mutations or RAS mutations. mdpi.comportlandpress.comacs.orgnih.gov The pyrazole (B372694) core structure of this compound serves as a scaffold for the development of novel derivatives with potentially enhanced anti-melanoma activity or dual targeting capabilities, such as combined BRAFV600E and VEGFR-2 inhibition. researchgate.netrsc.org

Rational Design of Combination Strategies to Circumvent Resistance

Acquired resistance remains a major challenge for RAF inhibitors, frequently involving the reactivation of the MAPK pathway or activation of bypass signaling pathways. mdpi.commdpi.comnih.gov Rational design of combination strategies is crucial to circumvent these resistance mechanisms and improve treatment outcomes. Preclinical data suggest that combining BRAF inhibitors with MEK inhibitors can limit the onset of resistance and has become a standard of care in certain melanoma cases. mdpi.commdpi.com However, resistance to dual BRAF/MEK inhibition also emerges, necessitating further investigation into triple therapy combinations or combinations targeting alternative pathways. mdpi.comnih.gov

Future research involving compounds like this compound will focus on identifying synergistic drug combinations based on the specific resistance mechanisms observed in different cancer types. This includes exploring combinations with inhibitors of receptor tyrosine kinases (RTKs), PI3K/AKT pathway inhibitors, or immune checkpoint inhibitors. mdpi.commdpi.comnih.gov For instance, in colorectal cancer with BRAFV600E mutations, feedback activation of EGFR limits the efficacy of BRAF inhibition, suggesting combinations with EGFR inhibitors as a promising strategy. mdpi.comnih.gov Studies have also shown that increased focal adhesion kinase (FAK) phosphorylation occurs after BRAF inhibitor treatment, indicating that co-targeting the FAK/β-catenin pathway could be a strategy to overcome resistance in BRAFV600E-mutant colorectal cancer. aacrjournals.org

Potential Combination Strategies and Targeted Pathways:

| Combination Partner Target | Rationale for Combination | Relevant Resistance Mechanism Addressed |

| MEK | Enhanced MAPK pathway blockade | MAPK pathway reactivation |

| EGFR | Counteracting feedback activation in certain contexts (e.g., CRC) | RTK-mediated bypass signaling |

| PI3K/AKT | Targeting parallel survival pathways | PI3K/AKT pathway activation |

| FAK/β-catenin | Overcoming adaptive resistance triggered by FAK activation in response to BRAF inhibition | FAK-mediated bypass signaling and β-catenin accumulation |

| Immune Checkpoints | Leveraging anti-tumor immunity | Tumor microenvironment adaptations and immune evasion |

Elucidating Novel Cell-Context Specific Effects of RAF Inhibitors